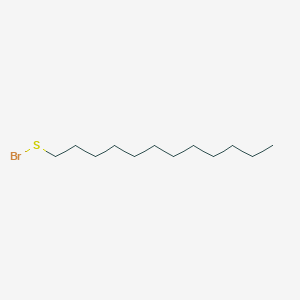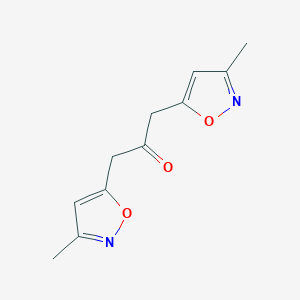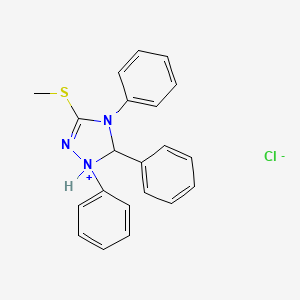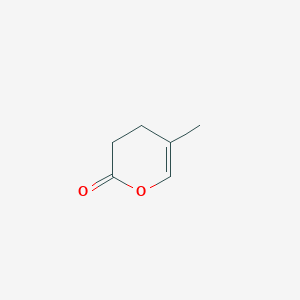
2-Methylmorpholine-4-carbohydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylmorpholine-4-carbohydrazonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a morpholine ring substituted with a methyl group and a carbohydrazonamide functional group. Its chemical formula is C6H13N3O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylmorpholine-4-carbohydrazonamide typically involves the reaction of 2-methylmorpholine with hydrazine derivatives. One common method includes the reaction of 2-methylmorpholine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylmorpholine-4-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylmorpholine-4-carbohydrazonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antifungal and antibacterial treatments.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Methylmorpholine-4-carbohydrazonamide exerts its effects involves interactions with specific molecular targets. For instance, in antifungal applications, it may interfere with the synthesis of ergosterol, a key component of fungal cell membranes. This disruption can lead to cell membrane instability and ultimately cell death. The compound may also generate reactive oxygen species (ROS), contributing to its antifungal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminoimidazole-4-carbohydrazonamide: Known for its antifungal properties.
N-Methylmorpholine: Used as a base catalyst in various chemical reactions.
4-Methylmorpholine: Similar structure but lacks the carbohydrazonamide group.
Uniqueness
2-Methylmorpholine-4-carbohydrazonamide is unique due to its specific combination of a morpholine ring with a carbohydrazonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
56204-54-7 |
|---|---|
Molekularformel |
C6H14N4O |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
N'-amino-2-methylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C6H14N4O/c1-5-4-10(2-3-11-5)6(7)9-8/h5H,2-4,8H2,1H3,(H2,7,9) |
InChI-Schlüssel |
CFHNANGEYWFXIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCO1)C(=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


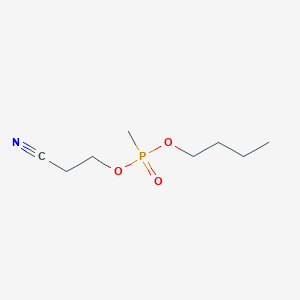

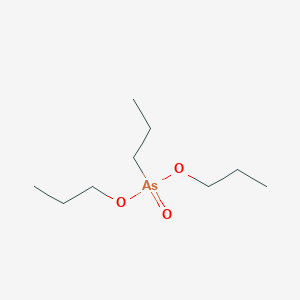
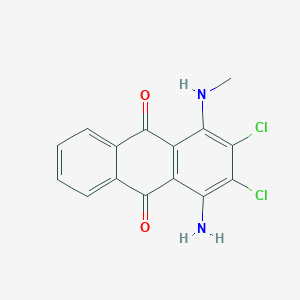
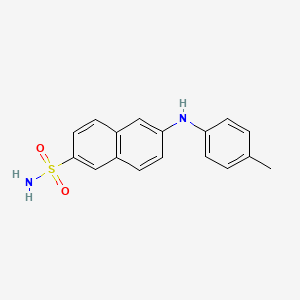
stannane](/img/structure/B14629820.png)
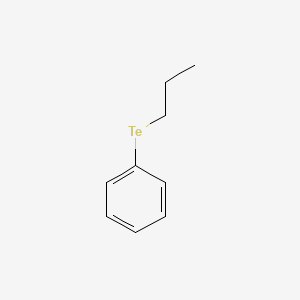
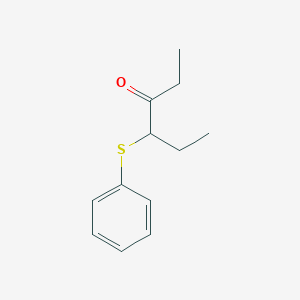
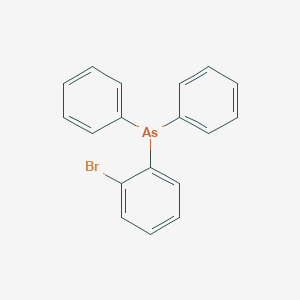
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)
